6-Phenoxynicotinonitrile

Descripción general

Descripción

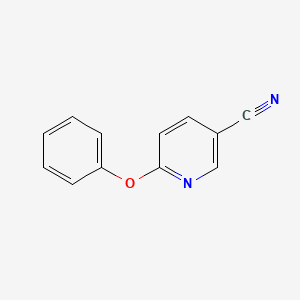

6-Phenoxynicotinonitrile is an organic compound with the molecular formula C12H8N2O It consists of a nicotinonitrile core substituted with a phenoxy group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with phenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group. The general reaction scheme is as follows:

6-Chloronicotinonitrile+PhenolBase, Refluxthis compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Strong bases or nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Phenoxy-substituted nicotinic acids or their derivatives.

Reduction: 6-Phenoxynicotinamines.

Substitution: Various phenoxy-substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-Phenoxynicotinonitrile is largely dependent on its interaction with biological targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.

Comparación Con Compuestos Similares

Nicotinonitrile: A simpler analog without the phenoxy substitution.

6-Chloronicotinonitrile: The precursor used in the synthesis of 6-Phenoxynicotinonitrile.

Phenoxypyridine derivatives: Compounds with similar structural motifs but different substitution patterns.

Uniqueness: this compound stands out due to the presence of both the nitrile and phenoxy groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various functionalized compounds.

Actividad Biológica

6-Phenoxynicotinonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenoxy group attached to a nicotinonitrile backbone. This structural configuration is crucial for its biological activity, particularly in modulating various cellular processes.

Chemical Structure

- Molecular Formula : C₁₁H₈N₂O

- Molecular Weight : 188.19 g/mol

- IUPAC Name : 6-phenoxy-3-pyridinecarbonitrile

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | G2/M phase arrest |

| MCF-7 (Breast) | 10.0 | Apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- DNA Interaction : Similar to other nitriles, it may form adducts with DNA, leading to inhibition of replication and transcription.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that promote cancer cell survival.

Case Study: Anticancer Efficacy in vivo

A recent study evaluated the effects of this compound in a mouse model bearing xenograft tumors derived from human breast cancer cells. The compound was administered at a dose of 10 mg/kg body weight for four weeks.

Findings:

- Tumor volume was significantly reduced by approximately 50% compared to control groups.

- Histological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings.

Propiedades

IUPAC Name |

6-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFTWRLLJHLPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30244314 | |

| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99902-72-4 | |

| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.